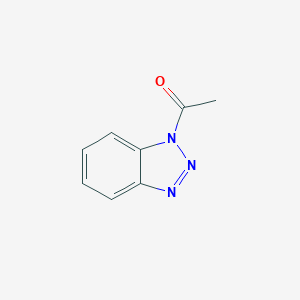

1-Acetyl-1H-benzotriazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(benzotriazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6(12)11-8-5-3-2-4-7(8)9-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIUIBKEGRPPDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172081 | |

| Record name | N-Acetylbenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18773-93-8 | |

| Record name | N-Acetylbenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018773938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylbenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetyl-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis and Evolution of 1-Acetyl-1H-benzotriazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-1H-benzotriazole has emerged from relative obscurity to become a cornerstone reagent in modern organic synthesis. This technical guide provides an in-depth exploration of its discovery, historical development, and extensive applications. Initially prepared through straightforward acylation of benzotriazole, its true potential was unlocked through the pioneering work of Alan R. Katritzky, who established N-acylbenzotriazoles as exceptionally stable and versatile acylating agents. This document details various synthetic methodologies, providing a comparative analysis of their yields and reaction conditions. Furthermore, it elucidates the mechanisms of its key reactions and presents detailed protocols for its use in the synthesis of amides, esters, and other significant organic molecules, making it an invaluable resource for professionals in chemical research and drug development.

Discovery and Historical Context

While the precise first synthesis of this compound is not definitively documented in readily accessible literature, its conceptual origins lie in the acylation of benzotriazole, a reaction achievable with common acetylating agents like acetyl chloride or acetic anhydride. Early mentions of similar N-acylbenzotriazoles appear in mid-20th century chemical literature.

The pivotal moment in the history of this compound came with the extensive and systematic work of the Katritzky group, beginning in the 1980s. Their research transformed N-acylbenzotriazoles from mere derivatives into a class of powerful synthetic auxiliaries.[1] Katritzky and his co-workers demonstrated that these compounds, including this compound, are stable, crystalline solids that serve as excellent, neutral acylating agents, offering significant advantages over the often harsh and unstable acid chlorides.[2] This work cemented the role of this compound as a go-to reagent for a multitude of organic transformations.

Synthesis of this compound: Methodologies and Quantitative Data

The synthesis of this compound can be achieved through several routes, each with its own set of advantages. The most common methods involve the reaction of benzotriazole with an acetylating agent. Below is a summary of various synthetic approaches with their reported quantitative data.

| Method | Acetylating Agent | Solvent(s) | Base/Catalyst | Yield (%) | Melting Point (°C) | Reference |

| O-acetylation of 1H-benzotriazole-1-methanol | Acetic anhydride | Toluene | Sodium bicarbonate | 52.5 | 47.9-48.3 | [1] |

| Direct Acylation of Benzotriazole | Acetyl chloride | Tetrahydrofuran (THF) | Triethylamine | High | 49-51 | [2] |

| Carboxylic Acid Activation with Tosyl Chloride | Acetic acid | Dichloromethane (DCM) | Tosyl chloride/Pyridine | 92 | 49-51 | [2] |

| Carboxylic Acid Activation with Thionyl Chloride | Acetic acid | Dichloromethane (DCM) | Thionyl chloride | High | Not reported | [3] |

| Acylation with Acetic Anhydride | Acetic anhydride | Dichloromethane (DCM) | 2,2,2-trifluoroacetic anhydride | 67-99 | Not reported | [4] |

Detailed Experimental Protocols

Synthesis from 1H-benzotriazole-1-methanol and Acetic Anhydride[1]

This method highlights the formation of this compound as a major product from the O-acetylation of 1H-benzotriazole-1-methanol.

Materials:

-

1H-benzotriazole-1-methanol (0.6 g, 4 mmol)

-

Toluene (24 mL)

-

Sodium bicarbonate (0.7 g, 8 mmol), solid, ground

-

Acetic anhydride (2.0 g, 20 mmol)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for eluent

Procedure:

-

Dissolve 1H-benzotriazole-1-methanol in toluene in a round-bottom flask.

-

Add solid, ground sodium bicarbonate to the solution.

-

Add acetic anhydride to the reaction mixture.

-

Allow the mixture to react for two hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 v/v mixture of ethyl acetate and hexanes.

-

After the reaction is complete, filter the mixture.

-

Evaporate the toluene under vacuum to obtain a crude mixture.

-

Purify the crude product by column chromatography on silica gel, using a 1:6 v/v mixture of ethyl acetate and hexanes as the eluent, to isolate this compound.

Characterization Data:

-

Appearance: White solid

-

Yield: 52.5% (0.34 g)

-

Melting Point: 47.9-48.3 °C

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 2.99 (3H, s, CH₃), 7.49 (1H, td, J 8.2, 7.1, 1.1 Hz, Harom), 7.64 (1H, td, J 8.2, 7.1, 1.1 Hz, Harom), 8.10 (1H, dt, J 8.1, 1.8, 1.0 Hz, H₇), 8.27 (1H, dt, J 8.3, 1.9, 1.0 Hz, H₄).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 22.2, 113.4, 119.1, 125.1, 129.4, 130.0, 145.3, 168.6.

-

IR (KBr) ν/cm⁻¹: 1735 (C=O), 1372 (-CO-CH₃).

General Protocol for Amide Synthesis using this compound

This compound is a highly effective reagent for the acylation of amines to form amides under neutral conditions.

Materials:

-

This compound

-

Primary or secondary amine

-

Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

-

Dissolve the amine in the chosen aprotic solvent.

-

Add an equimolar amount of this compound to the solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, and its progress can be monitored by TLC.

-

Upon completion, the solvent can be removed under reduced pressure.

-

The resulting crude amide can be purified by standard methods such as recrystallization or column chromatography. The benzotriazole byproduct is generally soluble in aqueous acid, facilitating its removal.

Reaction Mechanisms and Logical Workflows

The utility of this compound stems from the fact that the benzotriazolide anion is an excellent leaving group, making the acetyl group highly susceptible to nucleophilic attack.

General Synthesis of N-Acylbenzotriazoles

A common pathway for the synthesis of N-acylbenzotriazoles involves the activation of a carboxylic acid, followed by reaction with benzotriazole.

References

Unraveling the Enigmatic Mechanism of 1-Acetyl-1H-benzotriazole: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the mechanism of action of 1-Acetyl-1H-benzotriazole. While extensively utilized as an acetylating agent in organic synthesis, its specific biological activities and molecular targets remain an area of active investigation. This document consolidates the current understanding of its chemical properties, proposes a putative mechanism of action based on its reactivity, and provides detailed experimental protocols to facilitate further research and drug discovery efforts.

Introduction to this compound

This compound is a versatile organic compound recognized for its role as an efficient acetyl donor.[1] In chemical synthesis, it is employed for the acetylation of various nucleophiles, including amines, alcohols, and thiols.[2][3] The benzotriazole moiety acts as an excellent leaving group, facilitating the transfer of the acetyl group. While the broader class of benzotriazole derivatives has been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects, the specific mechanism of action for the 1-acetylated form is not yet fully elucidated.[4][5][6] This guide aims to provide a foundational understanding and a practical framework for investigating its biological potential.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for designing and interpreting biological experiments.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃O | [2] |

| Molecular Weight | 161.16 g/mol | [2] |

| CAS Number | 18773-93-8 | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 46-50 °C | |

| Solubility | Soluble in many organic solvents | [7] |

Proposed Mechanism of Action: A Focus on Acetylation

The primary mechanism of action of this compound in a biological context is hypothesized to be its function as an acetylating agent. Acetylation is a crucial post-translational modification that regulates protein function, stability, and localization.[7][8][9]

The proposed mechanism involves the nucleophilic attack by amino acid residues on the electrophilic carbonyl carbon of the acetyl group of this compound. The benzotriazole anion, being a stable leaving group, facilitates this transfer. Key amino acid residues susceptible to acetylation include lysine and cysteine, due to the nucleophilicity of their side chains.

Caption: Proposed mechanism of protein acetylation by this compound.

This non-enzymatic acetylation could potentially modulate the activity of a wide array of proteins, leading to various downstream cellular effects. The biological consequences would be dependent on the specific proteins targeted and the functional impact of their acetylation.

Potential Signaling Pathways and Biological Impacts

Based on the general role of acetylation in cellular processes, the interaction of this compound with cellular targets could impact several key signaling pathways:

-

Gene Expression: Acetylation of histones by histone acetyltransferases (HATs) is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription.[7] Non-enzymatic acetylation by this compound could potentially mimic or disrupt this process.

-

Enzyme Activity: Acetylation of enzymes can alter their catalytic activity, either by direct modification of the active site or by inducing conformational changes.

-

Protein Stability: Acetylation can protect proteins from ubiquitin-mediated degradation or, conversely, target them for degradation.

-

Cellular Signaling: Key signaling proteins, such as transcription factors and kinases, are regulated by acetylation, affecting pathways involved in cell growth, proliferation, and apoptosis.[4]

Caption: Potential downstream biological effects of protein acetylation.

Experimental Protocols for Elucidating the Mechanism of Action

To rigorously investigate the proposed mechanism of action, a multi-faceted experimental approach is required. The following protocols provide a framework for identifying cellular targets and characterizing the biological effects of this compound.

Target Identification using Chemical Proteomics

This protocol aims to identify the direct cellular targets of this compound by utilizing a clickable alkyne-tagged analogue.

Methodology:

-

Synthesis of an Alkyne-Tagged Probe: Synthesize an analogue of this compound containing a terminal alkyne group.

-

Cell Lysis and Probe Incubation:

-

Culture relevant cell lines (e.g., cancer cell lines for anti-proliferative studies) to ~80% confluency.

-

Lyse the cells in a non-denaturing lysis buffer.

-

Incubate the cell lysate with the alkyne-tagged probe or a DMSO control for 1-2 hours at 4°C.

-

-

Click Chemistry:

-

Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide reporter to the alkyne-tagged probe that is now covalently bound to its target proteins.

-

-

Affinity Purification:

-

Incubate the biotinylated lysate with streptavidin-coated magnetic beads to capture the probe-protein complexes.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

On-Bead Digestion and Mass Spectrometry:

-

Elute the bound proteins and perform in-solution or on-bead tryptic digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify proteins that are significantly enriched in the probe-treated samples compared to the DMSO controls.

-

Caption: Experimental workflow for target identification.

In Vitro Enzyme Inhibition Assays

Once potential enzyme targets are identified, their inhibition by this compound should be validated using in vitro assays.

Methodology:

-

Recombinant Protein Expression and Purification: Express and purify the candidate target enzyme.

-

Enzyme Activity Assay:

-

Select an appropriate assay to measure the activity of the purified enzyme (e.g., colorimetric, fluorometric, or coupled enzyme assay).

-

Pre-incubate the enzyme with varying concentrations of this compound or a vehicle control for a defined period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the reaction rate over time.

-

-

Determination of IC50:

-

Plot the enzyme activity as a function of the inhibitor concentration.

-

Calculate the half-maximal inhibitory concentration (IC50) value.

-

Cell-Based Assays to Validate Biological Effects

To confirm the cellular consequences of target engagement, a variety of cell-based assays can be employed.

Methodology:

-

Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo):

-

Treat cells with a dose-range of this compound for various time points (e.g., 24, 48, 72 hours).

-

Measure cell viability to determine the cytotoxic or cytostatic effects.

-

-

Western Blot Analysis:

-

Treat cells with this compound.

-

Lyse the cells and perform Western blot analysis to assess the levels of specific acetylated proteins (using pan-acetyl lysine antibodies or target-specific antibodies if available) and downstream signaling molecules.

-

-

Cell Cycle Analysis:

-

Treat cells with the compound, then fix and stain with a DNA-intercalating dye (e.g., propidium iodide).

-

Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

-

-

Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays):

-

Assess the induction of apoptosis in treated cells.

-

Conclusion and Future Directions

This compound presents an intriguing profile as a potential modulator of biological systems through its acetylating activity. The proposed mechanism of action, centered on the covalent modification of cellular proteins, opens up numerous avenues for research in drug discovery and chemical biology. The experimental protocols outlined in this guide provide a robust framework for identifying its molecular targets, validating its biological effects, and ultimately unraveling its precise mechanism of action. Future research should focus on the synthesis of more sophisticated chemical probes, in vivo studies to assess efficacy and toxicity, and structural biology approaches to understand the molecular basis of its interactions with identified targets.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 18773-93-8 [chemicalbook.com]

- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylation - Wikipedia [en.wikipedia.org]

- 8. fiveable.me [fiveable.me]

- 9. Acetylation Reaction | Definition, Mechanism & Examples - Lesson | Study.com [study.com]

1-Acetyl-1H-benzotriazole: A Comprehensive Technical Guide for Acetylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-1H-benzotriazole has emerged as a highly efficient, stable, and versatile reagent for the introduction of acetyl groups onto a wide range of nucleophiles. As a crystalline, easy-to-handle solid, it serves as a superior alternative to traditional acetylating agents like acetyl chloride and acetic anhydride, which are often corrosive, volatile, and require harsh reaction conditions. This guide provides an in-depth overview of the synthesis, mechanism of action, and diverse applications of this compound in modern organic synthesis, particularly in the context of pharmaceutical and materials science research. Detailed experimental protocols, tabulated quantitative data, and mechanistic diagrams are presented to facilitate its practical application in the laboratory.

Introduction

Acetylation is a fundamental and ubiquitous transformation in organic chemistry, employed for the protection of functional groups, the synthesis of amides, esters, and thioesters, and the modulation of biological activity in drug candidates.[1] While classic reagents such as acetyl chloride and acetic anhydride are widely used, they suffer from significant drawbacks, including high reactivity leading to low selectivity, sensitivity to moisture, and the generation of corrosive byproducts.

N-acylbenzotriazoles, particularly this compound, have been developed as powerful acylating agents that circumvent these issues.[2] These reagents are typically stable, crystalline solids that can be easily handled and stored.[2] The benzotriazole moiety acts as an excellent leaving group, rendering the acyl group susceptible to nucleophilic attack under mild conditions.[3] This allows for the chemoselective acetylation of amines, alcohols, phenols, and thiols, often in high yields and without the need for strong bases or catalysts.[1][2][4] Its utility is further demonstrated in the synthesis of complex molecules, including peptides and biologically active heterocycles.[4][5]

Synthesis of this compound

This compound can be readily prepared from 1H-benzotriazole and a suitable acetyl source. The most common methods involve the reaction with acetyl chloride or acetic anhydride. Alternative "one-pot" methods starting from carboxylic acids have also been developed, which are particularly useful when the corresponding acyl chloride is unstable.[6][7]

Caption: Figure 1. General Synthesis of this compound

Synthesis Data

The following table summarizes various reported methods for the synthesis of this compound and related N-acylbenzotriazoles.

| Acetylating Agent/Precursor | Base/Activating Agent | Solvent | Temp. (°C) | Time | Yield (%) | M.P. (°C) | Reference |

| Acetic Anhydride | Sodium Bicarbonate | Toluene | Reflux | 2 h | 52.5 | 47.9-48.3 | [8] |

| Acetyl Chloride | Pyridine | Dioxane | 60 | - | 30 | - | [9] |

| Acetic Acid | T3P® / Pyridine | DMF | 0 to RT | 1-4 h | High | - | [6] |

| Acyl Chlorides | - | - | - | - | 80-95 | - | [10] |

| Carboxylic Acids | 2,2′-dipyridyl disulfide/PPh₃ | Dichloromethane | RT | Short | High | - | [7] |

Experimental Protocol: Synthesis from 1H-benzotriazole-1-methanol

This protocol is adapted from the O-acetylation of 1H-benzotriazole-1-methanol, which yields this compound as the major product.[8]

-

Dissolve Reactant: Dissolve 1H-benzotriazole-1-methanol (0.6 g, 4 mmol) in toluene (24 mL) in a round-bottom flask.

-

Add Base: Add solid, ground sodium bicarbonate (0.7 g, 8 mmol) to the solution.

-

Add Acetylating Agent: Add acetic anhydride (2.0 g, 20 mmol) to the reaction mixture.

-

Reaction: Allow the mixture to react for two hours at reflux temperature.

-

Work-up: After completion (monitored by TLC), cool the reaction mixture.

-

Purification: The product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the pure this compound.[8]

Mechanism of Action: Acetyl Transfer

The efficacy of this compound as an acetylating agent stems from the electronic nature of the benzotriazole ring system. The benzotriazolide anion is a stable species and an excellent leaving group. This polarizes the carbonyl bond of the acetyl group, making the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles (Nu:). The reaction proceeds via a standard nucleophilic acyl substitution mechanism.[2][3]

Caption: Figure 2. Mechanism of Acetylation

Applications in Acetylation Reactions

This compound is a versatile reagent for the acetylation of primary and secondary amines (N-acetylation), alcohols and phenols (O-acetylation), and thiols (S-acetylation).[1][2] The reactions are typically high-yielding and can be performed under mild, often neutral, conditions.

N-Acetylation of Amines

The N-acetylation of primary and secondary amines to form amides is one of the most common applications. The reaction is efficient and proceeds cleanly, making it valuable for peptide synthesis and the derivatization of amine-containing pharmaceuticals.[4]

| Substrate | Conditions | Solvent | Yield (%) | Reference |

| Various primary and secondary amines | Microwave, 50°C, 15-20 min | Water | 85-99 | [6] |

| Various arylamines | RT or Microwave | Water | High | [4] |

| Imidazolidinone | K₂CO₃ | - | - | [11] |

| 3-(Benzotriazol-1-yl)propan-1-amine | Microwave, 50°C, 15-20 min | Water | 75-94 | [6] |

O-Acetylation of Alcohols and Phenols

Alcohols and phenols are readily acetylated to their corresponding esters. This reaction is useful for protecting hydroxyl groups during multi-step syntheses.[1] While less common than N-acetylation, the use of N-acylbenzotriazoles provides a mild alternative to acid-catalyzed methods.

| Substrate | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Primary and secondary alcohols | Expansive graphite | CH₂Cl₂ or CHCl₃ | RT or Reflux | Excellent | |

| Alcohols, Phenols | None | None | - | High | [1][12] |

| Cellulose | - | DMSO/TBAF | - | - | [11] |

S-Acetylation of Thiols

Thiols can be converted to thioesters using this compound. A notable application is the synthesis of thioacids and thioamino acids via thiolysis in the presence of sodium hydrosulfide.[11][13][14]

| Substrate Type | Conditions | Solvent | Product | Reference |

| Thiols | NaSH | Water | Thioacids | [11][13][14] |

| 4-methylphenol | 60°C | None | 4-methylphenyl thioacetate (95% yield) | [15] |

Experimental Protocols for Acetylation

The general workflow for an acetylation reaction using this compound is straightforward, involving the mixing of the substrate and the reagent in a suitable solvent, followed by simple work-up and purification.

Caption: Figure 3. General Experimental Workflow for Acetylation

Protocol for N-Acetylation of an Amine in Water

This greener chemistry protocol is adapted from a procedure for the acylation of various amines in water.[4]

-

Materials: Aryl amine (1.0 eq), this compound (1.0 eq), water, microwave-safe vial.

-

Reaction Setup: In a microwave-safe vial, combine the amine and this compound in water.

-

Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a constant temperature of 50°C for 15-20 minutes.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the aqueous solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The resulting amide is often pure enough for subsequent use without further purification. The benzotriazole byproduct can be recovered from the aqueous layer by acidification.[4]

Conclusion

This compound stands out as a robust and highly effective acetylating agent for a broad spectrum of substrates. Its key advantages—stability, ease of handling, mild reaction conditions, and high efficiency—make it an indispensable tool in modern organic and medicinal chemistry. The straightforward protocols and the ability to perform reactions in environmentally benign solvents like water further enhance its appeal. For researchers in drug discovery and materials science, this compound offers a reliable and selective method for introducing acetyl functionalities, facilitating the synthesis of novel compounds with tailored properties.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. jcchems.com [jcchems.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Imine Acylation via Benzotriazole Derivatives: The Preparation of Enaminones [organic-chemistry.org]

- 11. This compound 97 18773-93-8 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound | 18773-93-8 [chemicalbook.com]

- 14. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

An In-depth Technical Guide to the Chemical Properties of 1-Acetyl-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-1H-benzotriazole is a versatile and highly reactive acetylating agent and an important intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and insights into its reactivity and stability. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical and Physical Properties

This compound is a white to brown solid at room temperature.[1] It is known for its role as an effective ligand in coordination chemistry and as a stabilizing agent in polymer formulations.[2] The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇N₃O | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | White to brown solid | [1] |

| Melting Point | 46-50 °C | |

| Boiling Point | 305.8±25.0 °C (Predicted) | |

| Density | 1.33±0.1 g/cm³ (Predicted) | |

| Flash Point | > 110 °C (> 230.0 °F) | |

| Storage Temperature | 0 - 8 °C | [1] |

| CAS Number | 18773-93-8 | [1] |

| PubChem CID | 87784 | |

| InChI | 1S/C8H7N3O/c1-6(12)11-8-5-3-2-4-7(8)9-10-11/h2-5H,1H3 | |

| SMILES | CC(=O)n1nnc2ccccc12 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectroscopic data.

¹H NMR (400 MHz, CDCl₃) [3]

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 8.27 | dt | 1H | Aromatic H (H4) |

| 8.10 | dt | 1H | Aromatic H (H7) |

| 7.64 | td | 1H | Aromatic H |

| 7.49 | td | 1H | Aromatic H |

| 2.99 | s | 3H | -COCH₃ |

¹³C NMR (100 MHz, CDCl₃) [3]

| Chemical Shift (δ) (ppm) | Assignment |

| 168.6 | Carbonyl Carbon (C=O) |

| 145.3 | Aromatic Carbon |

| 130.0 | Aromatic Carbon |

| 129.4 | Aromatic Carbon |

| 125.1 | Aromatic Carbon |

| 119.1 | Aromatic Carbon |

| 113.4 | Aromatic Carbon |

| 22.2 | Methyl Carbon (-CH₃) |

FT-IR (KBr) [3]

| Wavenumber (cm⁻¹) | Assignment |

| 1735 | C=O Stretching |

| 1372 | -CO-CH₃ Bending |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the N-acylation of 1H-benzotriazole. Several procedures have been reported, and a representative protocol is detailed below.

Protocol: Acetylation of 1H-Benzotriazole

This protocol describes the synthesis of this compound from 1H-benzotriazole and acetic anhydride.

Materials:

-

1H-benzotriazole

-

Acetic anhydride

-

Toluene

-

Sodium bicarbonate (solid, grounded)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Equipment for product isolation and purification (filtration apparatus, rotary evaporator)

Procedure:

-

Dissolve 1H-benzotriazole-1-methanol (0.6 g, 4 mmol) in toluene (24 mL) in a round-bottom flask.[3]

-

Add solid, grounded sodium bicarbonate (0.7 g, 8 mmol) to the solution.[3]

-

Add acetic anhydride (2.0 g, 20 mmol) to the reaction mixture.[3]

-

Allow the reaction to proceed for two hours with stirring at room temperature.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by washing with water and extracting the product with a suitable organic solvent.

-

The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

Purification:

-

The crude this compound can be purified by recrystallization from ethanol to obtain colorless crystals.[3]

Workflow for the Synthesis of this compound:

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Acetyl-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-1H-benzotriazole is a versatile chemical intermediate with applications in organic synthesis, serving as an acetylating agent and a reactant in the formation of various heterocyclic compounds.[1][2] A thorough understanding of its structural and spectroscopic properties is crucial for its effective utilization in research and development. This guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its practical application.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound [3]

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

| 2.99 | s | - | 3H | CH₃ |

| 7.49 | td | 8.2, 7.1, 1.1 | 1H | H-aromatic |

| 7.64 | td | 8.2, 7.1, 1.1 | 1H | H-aromatic |

| 8.10 | dt | 8.1, 1.8, 1.0 | 1H | H-7 |

| 8.27 | dt | 8.3, 1.9, 1.0 | 1H | H-4 |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound [3]

| Chemical Shift (δ) (ppm) | Assignment |

| 22.2 | CH₃ |

| 113.4 | Aromatic CH |

| 119.1 | Aromatic CH |

| 125.1 | Aromatic CH |

| 129.4 | Aromatic CH |

| 130.0 | Aromatic C |

| 145.3 | Aromatic C |

| 168.6 | C=O |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound [3]

| Wavenumber (cm⁻¹) | Assignment |

| 1735 | C=O stretch |

| 1372 | -CO-CH₃ |

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Assignment |

| 161.16 | [M]⁺ (Calculated Molecular Weight)[4] |

Note: High-resolution mass spectrometry (HRMS) data can provide more precise mass determination.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through the O-acetylation of 1H-benzotriazole-1-methanol, which primarily yields this compound along with minor isomeric acetates.[3][5] A general procedure is as follows:

-

Dissolution: Dissolve o-phenylenediamine in a mixture of glacial acetic acid and water. Gentle warming may be required to obtain a clear solution.[6][7]

-

Cooling: Cool the solution in an ice water bath to approximately 5-15°C.[6][7]

-

Diazotization: While stirring, add a solution of sodium nitrite in water in one portion. The temperature of the reaction mixture will rise.[6][7]

-

Crystallization: Continue stirring as the reaction mixture cools, which will induce crystallization of the benzotriazole product.[6]

-

Acetylation: The resulting 1H-benzotriazole can then be acetylated using a suitable acetylating agent such as acetyl chloride or acetic anhydride in an appropriate solvent and under controlled temperature conditions to yield this compound.

-

Purification: The crude product is then purified, for example, by recrystallization from ethanol, to obtain colorless crystals.[3]

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

References

- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 18773-93-8 [chemicalbook.com]

- 3. jcchems.com [jcchems.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs | Journal of the Chilean Chemical Society [jcchems.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ijariie.com [ijariie.com]

solubility of 1-Acetyl-1H-benzotriazole in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-Acetyl-1H-benzotriazole, a versatile reagent in organic synthesis and drug discovery. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document focuses on providing a framework for solubility determination. It includes solubility information for the parent compound, 1H-benzotriazole, as a reference, along with detailed, adaptable experimental protocols for determining the solubility of this compound in various solvents.

Introduction to this compound

This compound is a stable, crystalline solid utilized as an efficient acetylating agent in organic synthesis. Its role is pivotal in the formation of amides, esters, and other acetylated compounds, often under mild conditions. In the context of drug development, understanding the solubility of such a reagent is crucial for reaction optimization, purification, and formulation studies.[1] The physical properties of this compound are summarized in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18773-93-8 | [1] |

| Molecular Formula | C₈H₇N₃O | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | White to brown solid | [1] |

| Melting Point | 46-50 °C | [2] |

| Boiling Point | 305.8±25.0 °C (Predicted) | [2] |

| Density | 1.33±0.1 g/cm³ (Predicted) | [2] |

| Flash Point | > 110 °C |

Solubility Profile

For reference, the solubility of the parent compound, 1H-Benzotriazole , is presented in Table 2. It is important to note that the addition of the acetyl group will alter these solubility characteristics.

Table 2: Solubility of 1H-Benzotriazole in Various Solvents

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 19.8 g/L | 25 | [3] |

| Water | 1-5 g/L | 23.7 | [3] |

| Alcohol | Soluble | Not Specified | [3] |

| Benzene | Soluble | Not Specified | [3] |

| Toluene | Soluble | Not Specified | [3] |

| Chloroform | Soluble | Not Specified | [3] |

| N,N-Dimethylformamide (DMF) | Soluble | Not Specified | [3] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the kinetic and thermodynamic solubility of this compound. These protocols can be adapted for various solvents.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to assess the apparent solubility of a compound from a DMSO stock solution.[4][5][6]

Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Incubation: Shake the plate for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C or 37 °C).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection. The lowest concentration at which a precipitate is observed is the kinetic solubility. Alternatively, the solutions can be filtered, and the concentration of the filtrate can be determined by HPLC-UV.[4][5]

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium and is a more accurate representation of a compound's solubility.[4][7] The shake-flask method is the gold standard for this determination.[8]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[4][7]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.

-

Quantification: Prepare a series of dilutions of the saturated solution with the same solvent.

-

Analysis: Determine the concentration of this compound in the diluted solutions using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the original concentration of the saturated solution, which represents the thermodynamic solubility.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Kinetic Solubility Assay.

Caption: Workflow for Thermodynamic Solubility Assay.

Conclusion

While direct quantitative solubility data for this compound remains elusive in publicly accessible literature, this guide provides researchers and drug development professionals with the necessary tools to determine its solubility in various solvents. The provided experimental protocols for kinetic and thermodynamic solubility are robust and can be adapted to specific laboratory needs. Understanding the solubility of this important synthetic reagent is a critical step in optimizing its use in chemical synthesis and pharmaceutical development. It is recommended that researchers perform these solubility studies in their solvents of interest to obtain precise and relevant data for their applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

Stability and Storage of 1-Acetyl-1H-benzotriazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-1H-benzotriazole is a versatile reagent and building block in organic synthesis, finding applications in acylation reactions and the formation of various heterocyclic compounds. Its stability and proper storage are critical for ensuring its reactivity, purity, and the successful outcome of synthetic endeavors. This technical guide provides a comprehensive overview of the known stability and storage parameters of this compound, drawing upon available data for the compound and its parent molecule, 1H-benzotriazole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | N-Acetylbenzotriazole | N/A |

| CAS Number | 18773-93-8 | N/A |

| Molecular Formula | C₈H₇N₃O | N/A |

| Molecular Weight | 161.16 g/mol | N/A |

| Appearance | White to light tan crystalline powder | N/A |

| Melting Point | 46-50 °C | [1] |

| Solubility | Soluble in hot water, methanol, ethanol, diethyl ether, acetone, benzene, toluene, chloroform, and dimethylformamide. Slightly soluble in cold water. | N/A |

Stability Profile

The stability of this compound is influenced by temperature, moisture, and light. While specific quantitative stability data for the acetylated form is limited, valuable insights can be drawn from studies on its parent compound, 1H-benzotriazole, and general chemical principles.

Thermal Stability

-

This compound : Recommended storage at 0-8 °C suggests sensitivity to higher temperatures.

-

1H-Benzotriazole : Thermally stable up to its melting point (around 100°C), above which it undergoes exothermic decomposition.

Hydrolytic Stability

The acetyl group of this compound is susceptible to hydrolysis, which would yield 1H-benzotriazole and acetic acid. The rate of hydrolysis is expected to be dependent on pH and temperature.

-

1H-Benzotriazole : Generally stable to hydrolysis under neutral conditions.

Photostability

-

1H-Benzotriazole : Studies on the photodegradation of 1H-benzotriazole indicate that it can be degraded by UV radiation. The degradation process involves hydroxyl radicals and can lead to various transformation products.[2][3] The direct photolysis half-life of 1H-benzotriazole has been reported to be 56.9 hours.[4]

It is reasonable to assume that this compound also exhibits sensitivity to light, and appropriate precautions should be taken.

Incompatibilities

-

1H-Benzotriazole : Incompatible with strong oxidizing agents and strong acids.[2][3][5][6][7][8][9] These incompatibilities are likely to extend to this compound.

Storage Recommendations

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation |

| Temperature | 0-8 °C |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation from moisture and oxygen. |

| Container | Use tightly sealed, opaque containers to protect from light and moisture. Amber glass bottles with a secure cap are suitable. |

| Location | Store in a cool, dry, and well-ventilated area away from incompatible substances. |

Potential Degradation Pathways

Based on the degradation studies of 1H-benzotriazole, potential degradation pathways for this compound can be inferred. The primary degradation route is likely hydrolysis of the acetyl group, followed by further degradation of the resulting 1H-benzotriazole ring.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound would involve forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.

Table of Forced Degradation Conditions (General Protocol)

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | Room Temperature & 60 °C | 24, 48, 72 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature & 60 °C | 24, 48, 72 hours |

| Oxidative | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |

| Thermal | Solid State | 60 °C, 80 °C | 1, 2, 4 weeks |

| Photolytic | Solid State & Solution | ICH Q1B conditions | As per guidelines |

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the decrease in the concentration of this compound and the formation of its degradation products over time.

Example HPLC Method Parameters (for 1H-benzotriazole and related compounds)

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[10] |

| Mobile Phase | Acetonitrile/Methanol and Water with a buffer (e.g., phosphate or acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (to be determined by UV scan) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: This is a general starting point, and the method would need to be specifically developed and validated for this compound.

Handling and Safety Precautions

While specific safety data for this compound is not extensively available, the data for 1H-benzotriazole provides a strong basis for safe handling procedures.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]

-

Ventilation : Handle in a well-ventilated area or a chemical fume hood.[7]

-

Inhalation : Avoid inhaling dust.[7]

-

Skin and Eye Contact : Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[2][7]

-

Ingestion : Do not ingest. If swallowed, seek immediate medical attention.[2]

-

Spills : In case of a spill, contain the material and clean up using appropriate methods to avoid dust generation.[7]

Conclusion

The stability and proper storage of this compound are paramount for its effective use in research and development. This guide summarizes the available information, highlighting the recommended storage conditions of 0-8 °C in a dry, inert atmosphere, and protected from light. While quantitative stability data for this compound is currently limited, the degradation pathways of its parent compound, 1H-benzotriazole, suggest that hydrolysis and photodegradation are potential routes of decomposition. The provided general protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a framework for researchers to generate specific stability data for this important chemical. Adherence to the recommended storage and handling procedures will help ensure the quality and reliability of this compound in its various applications. Further research into the specific degradation kinetics and products of this compound is warranted to build upon the foundational information presented in this guide.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: kinetics, mechanisms, products and toxicology - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. The persistence and photostabilizing characteristics of benzotriazole and 5-methyl-1H-benzotriazole reduce the photochemical behavior of common photosensitizers and organic compounds in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. jocpr.com [jocpr.com]

- 8. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Areas for 1-Acetyl-1H-benzotriazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-1H-benzotriazole is a versatile and highly efficient acetylating agent, finding extensive application in organic synthesis. Its stability, ease of handling, and reactivity make it a superior alternative to traditional acetylating agents like acetyl chloride and acetic anhydride. Beyond its role in synthesis, the benzotriazole scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide explores potential research avenues for this compound, delving into its synthetic utility, and proposing novel applications in drug discovery and materials science. This document provides detailed experimental protocols, quantitative data, and visual workflows to facilitate further investigation into this promising molecule.

Core Properties and Synthesis

This compound is a white to light tan crystalline solid. Its stability at room temperature and relative insensitivity to moisture make it a convenient reagent for a variety of chemical transformations.

| Property | Value |

| CAS Number | 18773-93-8 |

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol |

| Melting Point | 46-50 °C |

Synthesis of this compound

A common method for the synthesis of this compound involves the O-acetylation of 1H-benzotriazole-1-methanol. This reaction proceeds with good yield and produces the target compound as the major product.

Experimental Protocol: Synthesis of this compound

-

Materials: 1H-benzotriazole-1-methanol, toluene, sodium bicarbonate, acetic anhydride.

-

Procedure:

-

Dissolve 1H-benzotriazole-1-methanol (0.6 g, 4 mmol) in toluene (24 mL) in a round-bottom flask.

-

Add solid, ground sodium bicarbonate (0.7 g, 8 mmol) to the solution.

-

Add acetic anhydride (2.0 g, 20 mmol) to the reaction mixture.

-

Allow the reaction to proceed for two hours at room temperature with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated and purified by column chromatography.

-

-

Expected Yield: 52.5%[1]

-

Characterization Data:

-

Melting Point: 47.9-48.3 °C[1]

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 2.99 (3H, s, CH₃), 7.49 (1H, td, J = 8.2, 7.1, 1.1 Hz, Harom), 7.64 (1H, td, J = 8.2, 7.1, 1.1 Hz, Harom), 8.10 (1H, dt, J = 8.1, 1.8, 1.0 Hz, H₇), 8.27 (1H, dt, J = 8.3, 1.9, 1.0 Hz, H₄)[1].

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 22.2, 113.4, 119.1, 125.1, 129.4, 130.0, 145.3, 168.6[1].

-

IR (KBr) ν/cm⁻¹: 1735 (C=O), 1372 (-CO-CH₃)[1].

-

References

Methodological & Application

Application Notes and Protocols for N-acetylation using 1-Acetyl-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-acetylation of primary and secondary amines and sulfonamides using 1-Acetyl-1H-benzotriazole. This reagent serves as a highly efficient and versatile acetylating agent, offering mild reaction conditions and high yields.

Introduction

N-acetylation is a fundamental chemical transformation in organic synthesis and drug development, utilized for the protection of amino groups, modulation of pharmacokinetic properties, and the synthesis of bioactive molecules. This compound is a stable, crystalline solid that acts as a potent acetyl donor. Its advantages over traditional acetylating agents, such as acetyl chloride and acetic anhydride, include greater stability, ease of handling, and milder reaction conditions, which helps in preserving chiral integrity and avoiding side reactions.[1] N-acylbenzotriazoles, including the acetyl derivative, are effective for the acylation of a wide range of nucleophiles, including amines and sulfonamides.[2][3]

Data Presentation

The following tables summarize the quantitative data for the N-acylation of various sulfonamides and the N-acetylation of representative amines using N-acylbenzotriazoles, demonstrating the efficiency of this methodology.

Table 1: N-Acylation of Sulfonamides using N-Acylbenzotriazoles [3]

| Entry | N-Acylbenzotriazole (RCOBt) | Sulfonamide (R'SO₂NH₂) | Product | Yield (%) | Melting Point (°C) |

| 1 | R = 4-tolyl | R' = Me | N-(4-Methylbenzoyl)methanesulfonamide | 85 | 160-161 |

| 2 | R = 4-tolyl | R' = 4-tolyl | N-(4-Methylbenzoyl)-4-methylbenzenesulfonamide | 95 | 135-136 |

| 3 | R = 4-methoxyphenyl | R' = Me | N-(4-Methoxybenzoyl)methanesulfonamide | 85 | 132-133 |

| 4 | R = 4-methoxyphenyl | R' = 4-tolyl | N-(4-Methoxybenzoyl)-4-methylbenzenesulfonamide | 98 | 150-151 |

| 5 | R = 4-pyridyl | R' = Me | N-Isonicotinoylmethanesulfonamide | 98 | >250 |

| 6 | R = 4-pyridyl | R' = 4-tolyl | N-Isonicotinoyl-4-methylbenzenesulfonamide | 97 | >250 |

| 7 | R = 2-pyrrolyl | R' = Me | N-(1H-Pyrrol-2-ylcarbonyl)methanesulfonamide | 80 | 167-168 |

| 8 | R = 2-pyrrolyl | R' = 4-tolyl | N-(1H-Pyrrol-2-ylcarbonyl)-4-methylbenzenesulfonamide | 76 | 216-217 |

Table 2: Representative N-Acetylation of Amines

| Entry | Amine Substrate | Solvent | Reaction Conditions | Yield (%) | Reference |

| 1 | 4-Bromoaniline | Water | Microwave, 50°C, 15-20 min | 94 | [4][5] |

| 2 | Various Anilines | Water | Microwave, 50°C, 15-20 min | 90-98 | [6][7] |

| 3 | Aliphatic Primary Amines | Aqueous | Room Temperature | High | [8][9][10] |

Experimental Protocols

Protocol 1: General Procedure for N-acetylation of Sulfonamides

This protocol is adapted from a general method for the N-acylation of sulfonamides using N-acylbenzotriazoles.[2][3]

Materials:

-

Sulfonamide (1.0 mmol)

-

This compound (1.0 mmol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Acetonitrile (CH₃CN) (3 mL)

-

2N Hydrochloric acid (HCl) (2 mL)

-

Ethyl acetate and hexanes for recrystallization

Procedure:

-

To a solution of the sulfonamide (1.0 mmol) in dry THF (10 mL) at room temperature, add NaH (1.2 mmol, 60% dispersion in mineral oil).

-

Stir the suspension for 10 minutes at room temperature.

-

Add this compound (1.0 mmol) to the reaction mixture.

-

Reflux the reaction mixture for 1.5 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

To the residue, add acetonitrile (3 mL) and 2N HCl (2 mL).

-

Cool the mixture to 5-10°C to precipitate the N-acetylated sulfonamide.

-

Collect the precipitate by filtration.

-

Further purify the product by recrystallization from ethyl acetate/hexanes.

Protocol 2: Greener N-acetylation of Primary Amines in Water

This protocol utilizes microwave irradiation for a rapid and environmentally friendly N-acetylation of primary amines in water.[5][6][11]

Materials:

-

Primary amine (1.0 mmol)

-

This compound (1.1 mmol)

-

Water (5 mL)

-

Microwave reactor

-

Ethyl acetate

-

Saturated aqueous sodium carbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a microwave vial, suspend the primary amine (1.0 mmol) and this compound (1.1 mmol) in water (5 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 50°C for 15-20 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate has formed, collect the solid product by filtration and wash with water.

-

If the product is soluble, extract the reaction mixture with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with saturated aqueous sodium carbonate solution to remove any unreacted benzotriazole, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-acetylated amine.

Protocol 3: Synthesis of this compound

This protocol describes the synthesis of the acetylating reagent itself.[12]

Materials:

-

1H-Benzotriazole-1-methanol (4 mmol)

-

Toluene (24 mL)

-

Sodium bicarbonate (8 mmol)

-

Acetic anhydride (20 mmol)

Procedure:

-

Dissolve 1H-benzotriazole-1-methanol (0.6 g, 4 mmol) in toluene (24 mL).

-

Add solid, ground sodium bicarbonate (0.7 g, 8 mmol).

-

Add acetic anhydride (2.0 g, 20 mmol) to the reaction mixture.

-

Allow the reaction to proceed for two hours at room temperature.

-

The major product formed is this compound, which can be purified by recrystallization from ethanol.

Visualizations

Caption: Experimental workflow for N-acetylation.

Caption: Generalized mechanism of N-acetylation.

References

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1 : 1 : 1, of 2 : 2 : 1, and of 2 : 3 : 2 adducts and a study of their reactions with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. An Efficient Greener Approach for N-Acylation of Amines in Water Using Benzotriazole Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jcchems.com [jcchems.com]

Application Notes and Protocols for 1-Acetyl-1H-benzotriazole in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-1H-benzotriazole is a versatile and efficient acetylating agent employed in peptide synthesis, primarily for the N-terminal acetylation of peptides. N-terminal acetylation is a common post-translational modification that can enhance the stability of peptides against enzymatic degradation, modulate their biological activity, and improve their pharmacokinetic properties. This document provides detailed application notes, experimental protocols, and a comparative analysis of this compound with other acetylating agents.

N-acylbenzotriazoles, including this compound, are recognized as advantageous acylating agents. They offer efficient transformations under mild conditions and serve as a valuable alternative to acid chlorides, especially when the corresponding acid chlorides are unstable or difficult to prepare.[1] The benzotriazole moiety functions as an excellent leaving group, facilitating the transfer of the acetyl group to the N-terminal amino group of a peptide.[2]

Principle of Action

The utility of this compound in peptide synthesis stems from the high reactivity of the acyl-benzotriazole bond. The lone pair of electrons on the N-2 atom of the benzotriazole ring participates in resonance, activating the carbonyl carbon of the acetyl group towards nucleophilic attack by the free N-terminal amine of the peptide. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-acetylated peptide and the release of the stable 1H-benzotriazole anion.

Caption: Mechanism of N-terminal acetylation using this compound.

Advantages of this compound in Peptide Acetylation

-

High Reactivity and Efficiency: The activated nature of the acetyl group ensures rapid and complete acetylation, often leading to high yields of the desired product.

-

Mild Reaction Conditions: Acetylation can typically be carried out at room temperature in common organic solvents, preserving the integrity of sensitive amino acid residues.

-

Stable and Easy to Handle: Unlike acetic anhydride, which is highly reactive and susceptible to hydrolysis, this compound is a stable, crystalline solid that is easier to handle and store.

-

Reduced Side Reactions: The use of this compound can minimize side reactions often associated with other acetylating agents, such as the diacetylation of amino groups.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Solid-Phase N-Terminal Acetylation of a Resin-Bound Peptide

This protocol outlines the procedure for the N-terminal acetylation of a peptide synthesized on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Resin-bound peptide with a free N-terminus

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Diisopropylethylamine (DIPEA) (optional)

-

Solid-phase peptide synthesis (SPPS) reaction vessel

-

Shaker or vortex mixer

Procedure:

-

Fmoc-Deprotection:

-

Wash the resin-bound peptide with DMF (3 x 1 min).

-

Treat the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min) to remove the N-terminal Fmoc protecting group.

-

Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min) to remove residual piperidine.

-

-

Acetylation Reaction:

-

Prepare a solution of this compound (5-10 equivalents relative to the resin loading) in DMF.

-

Add the this compound solution to the resin.

-

If the peptide sequence is prone to aggregation or steric hindrance, the addition of a non-nucleophilic base such as DIPEA (1-2 equivalents) may be beneficial.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Monitoring and Washing:

-

Monitor the completion of the reaction using a qualitative method such as the Kaiser test. A negative Kaiser test (beads remain colorless) indicates complete acetylation of the primary amine.

-

Once the reaction is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

-

-

Cleavage and Purification:

-

The N-acetylated peptide can now be cleaved from the resin and deprotected using standard cleavage cocktails (e.g., TFA-based).

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Caption: Workflow for solid-phase N-terminal peptide acetylation.

Protocol 2: Solution-Phase N-Terminal Acetylation of a Peptide

This protocol is suitable for the acetylation of purified peptides in solution.

Materials:

-

Purified peptide with a free N-terminus

-

This compound

-

Acetonitrile (ACN) or other suitable organic solvent

-

Water

-

Reaction vial

-

Magnetic stirrer

Procedure:

-

Peptide Dissolution:

-

Dissolve the purified peptide in a suitable solvent system, such as a mixture of acetonitrile and water. The choice of solvent will depend on the solubility of the peptide.

-

-

Acetylation Reaction:

-

In a separate vial, dissolve this compound (1.5-3 equivalents relative to the peptide) in acetonitrile.

-

Add the this compound solution to the peptide solution with stirring.

-

Allow the reaction to proceed at room temperature for 30-60 minutes.

-

-

Reaction Quenching and Purification:

-

The reaction can be quenched by the addition of water.

-

The N-acetylated peptide can be purified from the reaction mixture by RP-HPLC.

-

Data Presentation

The efficiency of this compound can be compared to other common acetylating agents. While specific quantitative data for this compound is not extensively published in comparative studies, the following table provides a general comparison based on known chemical properties and typical outcomes in peptide synthesis.

| Acetylating Agent | Typical Equivalents | Reaction Time | Solvent | Key Advantages | Potential Disadvantages |

| This compound | 5-10 (SPPS), 1.5-3 (Solution) | 1-2 hours | DMF, ACN | Stable, high reactivity, mild conditions | Higher cost than acetic anhydride |

| Acetic Anhydride | 10-20 | 20-30 minutes | DMF, DCM | Low cost, readily available | Highly reactive, potential for diacetylation, moisture sensitive |

| Acetyl Chloride | 2-5 | 15-30 minutes | Aprotic solvents | Highly reactive | Corrosive, generates HCl byproduct |

| N-Acetylimidazole | 5-10 | 2-4 hours | DMF, CH₂Cl₂ | Mild, selective | Slower reaction rate |

Concluding Remarks

This compound is a highly effective reagent for the N-terminal acetylation of peptides, offering a balance of high reactivity and operational simplicity under mild conditions. Its stability and the reduced likelihood of side reactions make it a valuable tool for the synthesis of well-defined, N-acetylated peptides for research and drug development applications. The protocols provided herein serve as a starting point for the successful implementation of this reagent in peptide synthesis workflows.

References

Application Notes: Selective Acetylation using 1-Acetyl-1H-benzotriazole

Introduction

1-Acetyl-1H-benzotriazole is a highly efficient and selective acetylating agent for a variety of functional groups. As a stable, crystalline solid, it offers significant advantages over traditional acetylating agents like acetyl chloride and acetic anhydride, which are often corrosive, volatile, and can lead to the formation of undesirable byproducts.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound for selective acetylation reactions.

Key Advantages:

-

High Selectivity: Demonstrates excellent chemoselectivity, preferentially acetylating amines in the presence of alcohols, phenols, and thiols.[1]

-

Mild Reaction Conditions: Reactions can often be carried out at room temperature, preserving sensitive functional groups within the substrate.[2][3]

-

Ease of Handling: As a stable, non-volatile solid, it is safer and easier to handle compared to liquid acetylating agents.[1][4]

-

Simple Work-up: The benzotriazole byproduct is easily removed by a simple aqueous wash, simplifying product purification.[5]

-

High Yields: Acetylation reactions using this compound typically proceed with good to excellent yields.[1]

Applications in Organic Synthesis

This compound is a versatile reagent with applications in various acetylation reactions:

-

N-acetylation: It is highly effective for the acetylation of primary and secondary amines to form amides. This reaction is particularly useful for the protection of amino groups in multi-step syntheses.[1][3][6]

-

O-acetylation: It can be used for the acetylation of alcohols to form esters. Notably, it has been employed in the selective acetylation of primary hydroxyl groups in carbohydrates.[7]

-

S-acetylation: Thiolysis of this compound with a sulfur nucleophile can be used to prepare thioacetates.[8][9][10]

-

C-acetylation: In certain cases, it can be used for the C-acetylation of carbanions and other suitable carbon nucleophiles.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for selective acetylation reactions using this compound, providing a comparison of substrates, reaction conditions, and yields.

Table 1: Selective N-Acetylation of Amines

| Entry | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Dichloromethane | Room Temp | 1 | 95 | Katritzky et al. |

| 2 | Benzylamine | THF | Room Temp | 1 | 98 | Katritzky et al. |

| 3 | (S)-(-)-α-Methylbenzylamine | Dichloromethane | Room Temp | 2 | 96 | Katritzky et al. |

| 4 | Piperidine | Dichloromethane | Room Temp | 0.5 | 99 | Katritzky et al. |

| 5 | Morpholine | THF | Room Temp | 0.5 | 97 | Katritzky et al. |

Table 2: Selective O-Acetylation of Alcohols

| Entry | Substrate | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenyl 1-thio-β-D-glucopyranoside | Acetic Acid | None | 80 | 24 | 47 | RSC Publishing[7] |

| 2 | Cellulose | DMSO/TBAF | None | Room Temp | - | - | Sigma-Aldrich[9] |

| 3 | Hydroxyamino acids | Acetic Acid/HClO4 | Perchloric Acid | - | - | >90 | Beilstein Journals[11] |

Table 3: Thiolysis for S-Acetylation

| Entry | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Sodium Hydrosulfide | Water | - | - | - | ChemicalBook[8] |

Experimental Protocols

Protocol 1: General Procedure for Selective N-Acetylation of a Primary Amine

This protocol describes a general method for the selective N-acetylation of a primary amine in the presence of a hydroxyl group.

Materials:

-

This compound

-

Substrate (e.g., 4-aminophenol)

-

Dichloromethane (DCM), anhydrous